N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . This group is also present in compounds like safrole and piperonal, which are used in perfumery and as flavoring agents .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The compound might undergo reactions typical for benzo[d][1,3]dioxoles and sulfonamides. For instance, benzo[d][1,3]dioxoles can participate in electrophilic aromatic substitution reactions . Sulfonamides, on the other hand, can undergo reactions with bases to form sulfonyl anions, which can then react with electrophiles .Scientific Research Applications
Antibacterial Potential
Research has investigated the antibacterial potential of N-substituted sulfonamides with a benzodioxane moiety. These compounds, synthesized through specific reactions, have been tested against various Gram-negative and Gram-positive bacterial strains, demonstrating potent therapeutic potential. Such research highlights the relevance of these compounds in developing new antibacterial agents (Abbasi et al., 2016).
Biofilm Inhibition
Further studies have focused on the biofilm inhibitory action of N-substituted-N-(benzodioxin-yl)benzenesulfonamides against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives exhibited significant inhibitory effects on these biofilms, coupled with mild cytotoxicity, suggesting their potential application in controlling bacterial growth and biofilm formation (Abbasi et al., 2020).
Lipoxygenase Inhibition
Research into N-substituted-N-(benzodioxin-yl)benzenesulfonamides has also revealed their potential in inhibiting lipoxygenase, an enzyme involved in inflammatory processes. These compounds, characterized by various spectral techniques, showed good inhibitory activity compared to standard drugs, indicating their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Enzyme Inhibition
The enzyme inhibitory potential of these compounds, particularly against α-glucosidase and acetylcholinesterase, has been explored. Various synthesized derivatives showed substantial activity against these enzymes, highlighting their potential in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).
DNA Binding and Anticancer Activity
Some studies have delved into the interaction of N-substituted benzenesulfonamides with DNA, revealing their potential in DNA binding and cleavage. This interaction suggests their use in anticancer therapies, as they can induce apoptosis in cancer cells (González-Álvarez et al., 2013).
Anti-inflammatory Effects
Research on benzenesulfonamides has also included studies on their anti-inflammatory effects. For example, specific derivatives have been evaluated for their abilities to inhibit enzymes like COX-2, showing promise in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-12-13(2)15(4)20(16(5)14(12)3)28(24,25)22-10-21(6,23)17-7-8-18-19(9-17)27-11-26-18/h7-9,22-23H,10-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXEBOZMBWXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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